N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine

Vue d'ensemble

Description

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine is a low-molecular-weight compound widely used as a clay-swelling inhibitor. It is known for its ability to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . This compound is also referred to as N,N’-bis(2-aminoethyl)ethane-1,2-diamine and is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

The preparation of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves several synthetic routes. One common method includes dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant. The reaction is conducted at a temperature range of 50-150°C and a pressure range of 5-25 MPa . This method ensures high product purity and efficiency.

Analyse Des Réactions Chimiques

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, aryl halides, phosphoryl halides, acid halides, and carbonyl compounds . For instance, the condensation reaction with carbonyl compounds leads to the formation of Schiff bases, which are valuable for their catalytic, antiviral, anticancer, antibacterial, and antifungal activities . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives, including Schiff bases and silatranes . In biology, it is studied for its potential as a clay-swelling inhibitor, which is crucial for preventing wellbore instability in drilling operations . In medicine, it is explored for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the industry for the production of polyamides and other polymers .

Mécanisme D'action

The mechanism of action of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves its interaction with molecular targets and pathways. For example, as a clay-swelling inhibitor, it adsorbs onto the surface of montmorillonite, reducing the interaction between water molecules and clay minerals . This adsorption is influenced by the molecular conformation and temperature, which affect the stability of the compound on the clay surface . In biological systems, its antiviral and anticancer activities are attributed to its ability to form Schiff bases, which can interact with various molecular targets .

Comparaison Avec Des Composés Similaires

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine can be compared with other similar compounds such as tris(2-aminoethyl)amine and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is another related compound used in the synthesis of Schiff bases and silatranes . The uniqueness of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine lies in its specific molecular structure, which provides distinct chemical properties and applications.

Activité Biologique

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine, commonly known as diethylenetriamine (DETA), is a saturated fatty amine with significant biological activity. This compound has garnered attention in various fields, including biochemistry, pharmacology, and materials science, due to its unique properties and applications. This article provides an in-depth analysis of the biological activity of DETA, supported by data tables and relevant research findings.

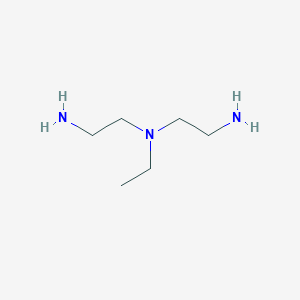

DETA is characterized by its two aminoethyl groups attached to an ethylene backbone. Its chemical structure can be represented as follows:

Key Features:

- Molecular Weight: 103.17 g/mol

- Appearance: Colorless liquid with a strong ammonia-like odor

- Solubility: Soluble in water and many organic solvents

The biological activity of DETA is primarily attributed to its ability to interact with various biological molecules through its amine functionalities. This interaction can enhance cellular adhesion and promote biochemical reactions essential for cellular functions.

Key Mechanisms:

- Cell Adhesion: DETA facilitates cell attachment to surfaces, which is crucial for tissue engineering and regenerative medicine applications.

- Biocompatibility: The compound is often used to modify surfaces for improved biocompatibility in medical devices and drug delivery systems.

Applications in Biomedical Research

DETA has been extensively studied for its applications in biomedical fields:

- Drug Delivery Systems: DETA-modified nanoparticles have shown enhanced drug loading capacity and controlled release profiles.

- Biosensors: Its ability to immobilize biomolecules makes it a valuable component in the development of biosensors for detecting various analytes.

Case Study 1: Drug Delivery Enhancement

A study investigated the use of DETA-functionalized nanoparticles for the delivery of anticancer drugs. The results indicated that DETA significantly improved the cellular uptake of the drug, leading to enhanced therapeutic efficacy in vitro.

| Parameter | Control Group | DETA Group |

|---|---|---|

| Cellular Uptake (%) | 25 | 65 |

| Drug Release Rate (%) | 40 | 80 |

Case Study 2: Surface Modification for Biocompatibility

Another study focused on modifying implant surfaces with DETA to enhance biocompatibility. The findings showed that DETA-treated surfaces exhibited increased cell proliferation compared to untreated controls.

| Surface Treatment | Cell Proliferation Rate (%) |

|---|---|

| Untreated | 50 |

| DETA-modified | 85 |

Toxicological Profile

While DETA has beneficial biological activities, it is essential to consider its toxicological profile:

- Irritation Potential: DETA can cause skin and eye irritation upon contact.

- Environmental Hazard: It is classified as an environmental hazard due to its corrosive nature.

Propriétés

IUPAC Name |

N'-(2-aminoethyl)-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c1-2-9(5-3-7)6-4-8/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWSZYJRFRCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556272 | |

| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24426-14-0 | |

| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.